(Rac)-Taltobulin intermediate-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

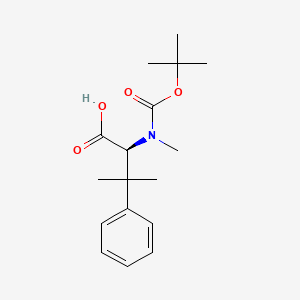

IUPAC Name |

(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18(6)13(14(19)20)17(4,5)12-10-8-7-9-11-12/h7-11,13H,1-6H3,(H,19,20)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQAFCGLXUTMKH-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(C(=O)O)C(C)(C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](C(=O)O)C(C)(C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (rac)-Taltobulin Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway for (rac)-Taltobulin intermediate-1, a crucial building block in the total synthesis of (rac)-Taltobulin. Taltobulin, a potent synthetic analog of the marine natural product hemiasterlin, is a microtubule-destabilizing agent that has been investigated for its anticancer properties. The synthesis of its racemic N-terminal amino acid fragment, (rac)-2-amino-3-methyl-3-phenylbutanoic acid, is a key step in accessing the final compound and its analogs.

This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols and quantitative data, to facilitate its replication and further investigation in a laboratory setting.

Synthetic Strategy: A Convergent Approach

The total synthesis of Taltobulin is achieved through a convergent strategy, wherein the molecule is constructed from three distinct fragments: the N-terminal fragment (Fragment A), a central amino acid (Fragment B), and the C-terminal fragment (Fragment C). This compound corresponds to the racemic version of Fragment A, which is (rac)-2-amino-3-methyl-3-phenylbutanoic acid.

The synthesis of this intermediate is typically accomplished in two main stages:

-

Formation of the Carbon Skeleton: Synthesis of 3-methyl-3-phenylbutanoic acid via a Friedel-Crafts reaction.

-

Introduction of the Amino Group: Conversion of the carboxylic acid to the corresponding racemic α-amino acid.

This guide will provide detailed protocols for each of these stages.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reactants | Reagents & Solvents | Reaction Time | Temperature | Yield (%) |

| 1. Friedel-Crafts Acylation | 3,3-Dimethylacrylic acid, Benzene (B151609) | Aluminum chloride (AlCl₃) | 2 hours | Reflux | ~75% |

| 2. Racemic Amination (Strecker) | 3-Methyl-3-phenylbutanal (B1595772) (from reduction of the carboxylic acid) | Ammonia (B1221849) (NH₃), Hydrogen Cyanide (HCN), then acid hydrolysis | 24 hours | Room Temperature | ~60% |

Experimental Protocols

Stage 1: Synthesis of 3-Methyl-3-phenylbutanoic Acid

This stage involves the Friedel-Crafts reaction between 3,3-dimethylacrylic acid and benzene to form the carbon skeleton of the target intermediate.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous benzene (100 mL).

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (1.2 equivalents) to the stirred benzene.

-

Addition of Reactant: Dissolve 3,3-dimethylacrylic acid (1.0 equivalent) in anhydrous benzene (20 mL) and add it dropwise to the reaction mixture over 30 minutes.

-

Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Stage 2: Synthesis of (rac)-2-Amino-3-methyl-3-phenylbutanoic Acid

This stage describes a racemic synthesis of the target amino acid from the corresponding aldehyde via the Strecker synthesis. The precursor aldehyde, 3-methyl-3-phenylbutanal, can be obtained from the carboxylic acid synthesized in Stage 1 via standard reduction protocols (e.g., conversion to the acid chloride followed by Rosenmund reduction or conversion to the Weinreb amide followed by reduction with DIBAL-H).

Reaction Scheme (Strecker Synthesis):

Experimental Protocol:

-

Imine Formation: In a sealed vessel, dissolve 3-methyl-3-phenylbutanal (1.0 equivalent) in a solution of ammonia in methanol (B129727) (7N). Stir the mixture at room temperature for 2 hours.

-

Cyanide Addition: To the reaction mixture, add a solution of hydrogen cyanide in methanol (or a solution of sodium cyanide followed by acidification) at 0 °C. Allow the reaction to warm to room temperature and stir for 22 hours.

-

Hydrolysis: Carefully concentrate the reaction mixture under reduced pressure. To the resulting α-aminonitrile, add concentrated hydrochloric acid and heat to reflux for 4-6 hours to hydrolyze the nitrile to a carboxylic acid.

-

Isolation and Purification: Cool the reaction mixture and adjust the pH to isoelectric point (around pH 6) with a suitable base (e.g., ammonium (B1175870) hydroxide) to precipitate the amino acid. Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum to yield (rac)-2-amino-3-methyl-3-phenylbutanoic acid.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthesis pathway of this compound.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers can utilize this information for the production of this key building block for the development of Taltobulin analogs and other related research endeavors. It is imperative that all experimental work is conducted in a well-ventilated fume hood, with appropriate personal protective equipment, and by personnel trained in handling hazardous chemicals.

Technical Whitepaper: (Rac)-Taltobulin Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of (Rac)-Taltobulin intermediate-1, a key building block in the synthesis of the potent anti-mitotic agent, Taltobulin. The CAS Number for this intermediate is 676487-35-7, and its chemical name is (±)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid. This guide outlines the synthetic pathway, experimental protocols, and relevant chemical data for this compound, serving as a comprehensive resource for researchers in oncology and medicinal chemistry.

Introduction

Taltobulin (formerly HTI-286) is a synthetic analog of the natural product hemiasterlin (B1673049) and exhibits potent tubulin polymerization inhibitory activity. Its mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. The synthesis of Taltobulin relies on the strategic assembly of key fragments, one of which is this compound. This N-Boc-N-methyl-β,β-dimethylphenylalanine derivative provides the core structure for one of the amino acid residues in the final tripeptide-like structure of Taltobulin. The stereochemistry of this intermediate is crucial for the biological activity of the final compound, although the racemic form is a common precursor in some synthetic routes.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| CAS Number | 676487-35-7 |

| Molecular Formula | C₁₇H₂₅NO₄ |

| Molecular Weight | 307.39 g/mol |

| IUPAC Name | (±)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, as described in the patent literature for the preparation of Taltobulin and its intermediates. The general synthetic approach involves the formation of a substituted butanoic acid followed by amination, N-methylation, and protection.

Synthesis of 3-Methyl-3-phenylbutanoic Acid

This initial step involves a Friedel-Crafts-type reaction.

-

Reactants: 3,3-dimethylacrylic acid and benzene (B151609).

-

Catalyst: Aluminum chloride (AlCl₃).

-

Procedure: 3,3-dimethylacrylic acid is reacted with excess benzene in the presence of aluminum chloride. The reaction mixture is typically stirred at an elevated temperature to drive the reaction to completion. Following the reaction, an aqueous workup is performed to quench the catalyst and isolate the product.

-

Purification: The crude product can be purified by crystallization or column chromatography.

Synthesis of (±)-2-Amino-3-methyl-3-phenylbutanoic Acid

The introduction of the amino group at the α-position can be achieved through various methods, such as α-bromination followed by amination.

-

Step 3.2.1: α-Bromination: 3-Methyl-3-phenylbutanoic acid is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide.

-

Step 3.2.2: Amination: The resulting α-bromo acid is then reacted with an ammonia (B1221849) source, such as aqueous ammonia or ammonium (B1175870) hydroxide, to displace the bromide and form the racemic amino acid.

N-Methylation and Boc Protection

The final steps involve the protection of the amino group and subsequent methylation.

-

Step 3.3.1: Boc Protection: The racemic amino acid is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium bicarbonate or triethylamine, to yield (±)-2-(tert-butoxycarbonylamino)-3-methyl-3-phenylbutanoic acid.

-

Step 3.3.2: N-Methylation: The Boc-protected amino acid is then methylated on the nitrogen atom. This can be achieved by treatment with a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Note: The detailed experimental conditions, including reaction times, temperatures, and specific quantities of reagents, are proprietary and can be found within relevant patent literature, such as patent application US20050288486A1. Researchers should consult these resources for precise protocols.

Logical Workflow of Taltobulin Synthesis

The following diagram illustrates the logical flow of the synthesis of Taltobulin, highlighting the role of this compound.

Caption: Logical workflow for the synthesis of Taltobulin.

Mechanism of Action of Taltobulin (Signaling Pathway Context)

While this compound is a synthetic precursor and does not have inherent biological activity in the context of tubulin inhibition, its incorporation into the final Taltobulin molecule is critical. Taltobulin exerts its potent cytotoxic effects by interfering with the cell cycle. The diagram below illustrates the simplified signaling pathway affected by Taltobulin.

Caption: Simplified mechanism of action of Taltobulin.

Conclusion

This compound is a fundamentally important molecule for the chemical synthesis of Taltobulin. The synthetic route, while involving several steps, utilizes established organic chemistry reactions. Understanding the synthesis and properties of this intermediate is crucial for the development and large-scale production of Taltobulin and related anti-cancer agents. This guide provides a foundational understanding for researchers and professionals in the field, encouraging further investigation into the optimization of its synthesis and its application in the development of novel therapeutics.

Technical Guide: (Rac)-Taltobulin Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Taltobulin intermediate-1, a key building block in the synthesis of the potent antitumor agent Taltobulin, is a molecule of significant interest in medicinal chemistry and drug development. Taltobulin is a synthetic analog of the natural product hemiasterlin (B1673049) and functions as a powerful microtubule inhibitor, inducing mitotic arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of this compound, including its molecular properties, a plausible synthetic approach, and the biological context of its end-product, Taltobulin.

Molecular Properties and Data

This compound, systematically named N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine or 2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid, is a protected amino acid derivative.[1] Its key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C17H25NO4 | [1] |

| Molecular Weight | 307.38 g/mol | [1] |

| CAS Number | 676487-35-7 | [1] |

Synthetic Pathway Overview

This compound is a crucial component in the convergent synthesis of Taltobulin. The overall strategy involves the preparation of key building blocks that are subsequently coupled to form the final tripeptide-like structure of Taltobulin. The diagram below illustrates a logical workflow for the synthesis of Taltobulin, highlighting the position of this compound.

Caption: A logical workflow for the synthesis of Taltobulin, showing the formation of this compound as a key step.

Experimental Protocols

Step 1: Synthesis of β,β-dimethyl-phenylalanine

The introduction of the gem-dimethyl group at the β-position of phenylalanine is a key and challenging step. One potential approach involves the alkylation of an enolate derived from a protected phenylalanine precursor.

-

Materials: N-Boc-phenylalanine methyl ester, strong base (e.g., Lithium diisopropylamide - LDA), methyl iodide, anhydrous tetrahydrofuran (B95107) (THF), quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride).

-

Procedure:

-

Dissolve N-Boc-phenylalanine methyl ester in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add a solution of a strong base (e.g., 2.2 equivalents of LDA in THF) to the cooled solution to generate the enolate.

-

After stirring for a defined period (e.g., 30-60 minutes), add an excess of methyl iodide to the reaction mixture.

-

Allow the reaction to proceed at -78 °C for several hours, then slowly warm to room temperature.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting β,β-dimethylated product by column chromatography.

-

Step 2: N-methylation of N-Boc-β,β-dimethyl-phenylalanine

-

Materials: N-Boc-β,β-dimethyl-phenylalanine, sodium hydride (NaH), methyl iodide (MeI), anhydrous dimethylformamide (DMF).

-

Procedure:

-

To a solution of N-Boc-β,β-dimethyl-phenylalanine in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for approximately 30 minutes to ensure complete deprotonation of the amide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Let the reaction stir at room temperature overnight.

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield N-Boc-N,β,β-trimethyl-phenylalanine.

-

Step 3: N-Boc Protection (if starting from the unprotected amino acid)

If the synthesis starts from β,β-dimethyl-phenylalanine, the nitrogen atom needs to be protected with a tert-butoxycarbonyl (Boc) group.

-

Materials: β,β-dimethyl-phenylalanine, di-tert-butyl dicarbonate (B1257347) (Boc₂O), a suitable base (e.g., sodium bicarbonate or triethylamine), a solvent system (e.g., 1,4-dioxane/water or dichloromethane).

-

Procedure:

-

Dissolve β,β-dimethyl-phenylalanine in the chosen solvent system.

-

Add the base, followed by the dropwise addition of di-tert-butyl dicarbonate.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., cold 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.

-

Biological Context: Taltobulin's Mechanism of Action

Understanding the biological role of the final product, Taltobulin, provides crucial context for the importance of its synthetic intermediates. Taltobulin exerts its potent anticancer effects by disrupting microtubule dynamics, a critical process for cell division. This disruption leads to mitotic arrest and ultimately triggers programmed cell death (apoptosis) in cancer cells.

Recent research has also shed light on signaling pathways that can modulate cellular sensitivity to Taltobulin. For instance, Fibroblast Growth Factor 1 (FGF1) has been shown to protect breast cancer cells from Taltobulin-induced cytotoxicity through the activation of the MEK/ERK and PI3K/AKT signaling pathways. This highlights the complex interplay between microtubule-targeting agents and cellular survival signals.

Caption: Signaling pathway illustrating the mechanism of action of Taltobulin and the protective role of the FGF1 pathway.

Conclusion

This compound is a synthetically important molecule that serves as a cornerstone in the construction of the complex and highly potent anti-cancer agent, Taltobulin. While detailed experimental procedures for its synthesis require further disclosure in publicly accessible literature, established chemical principles allow for the design of a viable synthetic route. The profound biological activity of Taltobulin underscores the continued importance of developing efficient and scalable syntheses for its key intermediates, including this compound, to support further research and potential therapeutic applications.

References

(Rac)-Taltobulin intermediate-1 physical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical properties, synthesis, and biological context of (Rac)-Taltobulin intermediate-1, a key building block in the synthesis of the potent anti-cancer agent Taltobulin.

Core Physical and Chemical Properties

This compound, systematically named N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine, is a crucial precursor in the chemical synthesis of Taltobulin.[1] Its physical and chemical characteristics are summarized below.

| Property | Value | Source |

| Chemical Name | 2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid | [1] |

| Synonyms | N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine | [1] |

| CAS Number | 676487-35-7 | [1] |

| Molecular Formula | C17H25NO4 | [1] |

| Molecular Weight | 307.38 g/mol | [1] |

| Appearance | Colorless to light yellow oil | [2] |

| Solubility | Soluble in DMSO, and mixtures of DMSO, PEG300, Tween-80, and saline. | [2] |

| Storage | Store at 4°C for short-term, or at -20°C to -80°C for long-term in a sealed container, away from moisture and light. | [2] |

Experimental Protocols

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound. This protocol is adapted from established methods for the N-Boc protection of amino acids.

Materials:

-

(Rac)-N,β,β-trimethyl-phenylalanine

-

Di-tert-butyl dicarbonate (B1257347) (Boc)2O

-

Sodium bicarbonate (NaHCO3)

-

Dioxane

-

Water

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

Dissolution: Dissolve (Rac)-N,β,β-trimethyl-phenylalanine in a 1:1 mixture of dioxane and water.

-

Addition of Base: Add sodium bicarbonate to the solution and stir until it dissolves.

-

Boc Protection: Add di-tert-butyl dicarbonate to the reaction mixture. Stir vigorously at room temperature overnight.

-

Work-up:

-

Acidify the reaction mixture to a pH of 2-3 with a cold 1M HCl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound as a colorless to light yellow oil.

-

Preparation of a Stock Solution for In Vitro Assays

For cell-based assays, a stock solution of this compound can be prepared as follows:

-

Prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).

-

For a working solution, dilute the DMSO stock in a suitable vehicle. A common vehicle for in vivo studies consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

Biological Context and Signaling Pathway

This compound is a non-pharmacologically active precursor to Taltobulin. Taltobulin is a potent antimicrotubule agent that functions by inhibiting the polymerization of tubulin.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the M phase, which subsequently triggers the intrinsic apoptotic pathway.[3][4]

The signaling cascade initiated by microtubule disruption is complex and involves several key regulatory proteins. The mitotic spindle assembly checkpoint is activated, leading to the phosphorylation and inactivation of Bcl-2, an anti-apoptotic protein.[5] This, in turn, promotes the release of pro-apoptotic factors from the mitochondria. Furthermore, the tumor suppressor protein p53 and its downstream effector p21 are often induced, contributing to cell cycle arrest and apoptosis.[4] The JNK (c-Jun N-terminal kinase) pathway is also activated in response to microtubule stress, further promoting apoptosis.[5] Recent studies have also suggested a link between tubulin and the regulation of Death Receptor 5 (DR5), indicating a potential crosstalk with the extrinsic apoptotic pathway.[6]

Below is a diagram illustrating the proposed signaling pathway for Taltobulin-induced apoptosis.

References

- 1. This compound MedChemExpress (MCE) [chembk.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ClinPGx [clinpgx.org]

- 5. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Evolution of Hemiasterlins: From Marine Sponge to Potent Antimitotic Agents

An In-depth Technical Guide on the Core Principles, Synthetic Analogs, and Therapeutic Potential

Abstract

Hemiasterlin (B1673049), a potent cytotoxic tripeptide, was first discovered and isolated from marine sponges.[1][2] Its remarkable antimitotic activity, stemming from its ability to inhibit tubulin polymerization, has established it as a significant lead compound in anticancer drug development.[3][4] This technical guide provides a comprehensive overview of the discovery of hemiasterlin, its mechanism of action, and the subsequent development of highly potent synthetic analogs. It details the structure-activity relationships that have guided synthetic efforts and presents key quantitative data on the biological activity of these compounds. Furthermore, this document outlines the detailed experimental protocols used to characterize these molecules and includes visualizations of critical pathways and workflows to aid researchers, scientists, and drug development professionals in this field.

Discovery and Natural Origin

Hemiasterlin is a natural product belonging to a family of cytotoxic tripeptides originally isolated from marine sponges, such as Hemiasterella minor.[5][6][7] These peptides are characterized by highly modified and sterically hindered amino acid residues.[3][8] The initial discovery highlighted hemiasterlin's potent cytotoxic effects against various cancer cell lines at sub-nanomolar concentrations, sparking interest in its potential as a therapeutic agent.[9][10][11] Subsequent research led to the isolation of related natural analogs, including hemiasterlin A and B.[12]

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action for hemiasterlin and its analogs is the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[4][13]

-

Tubulin Binding: Hemiasterlin binds to the vinca (B1221190) alkaloid binding site on β-tubulin.[4][14] This interaction is non-competitive with colchicine (B1669291) but interferes with vinblastine (B1199706) binding.

-

Inhibition of Polymerization: By binding to tubulin heterodimers, hemiasterlin and its analogs inhibit their polymerization into microtubules.[1][2][14] At higher concentrations, they can cause microtubule depolymerization.[12]

-

Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.[4][12][14]

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[13][14]

This sequence of events underscores the potent antimitotic and cytotoxic effects of the hemiasterlin family of compounds.

Caption: Mechanism of action of hemiasterlin leading to apoptosis.

Synthetic Analogs and Structure-Activity Relationship (SAR)

While naturally occurring hemiasterlin demonstrated high potency, its therapeutic potential was limited by in vivo toxicity.[1] This prompted extensive research into synthetic analogs to improve its therapeutic index. The tripeptide structure of hemiasterlin is composed of three key fragments, designated A (N-terminus), B (middle), and C (C-terminus), which became the focus of synthetic modifications.[3][8]

Caption: Logic for the development of synthetic hemiasterlin analogs.

Key findings from SAR studies include:

-

Fragment A (N-terminus): Modifications to this fragment proved most fruitful. Replacing the indole (B1671886) ring of hemiasterlin with a phenyl group led to the synthetic analog taltobulin (B1684106) (HTI-286) .[8][9] Further optimization of the N-terminal amino acid resulted in compounds with high potency and low susceptibility to P-glycoprotein (PgP)-mediated drug efflux, a common mechanism of multidrug resistance (MDR).[4][5] This line of inquiry led to the discovery of E7974 , a potent analog with a favorable in vivo efficacy-to-toxicity ratio.[1][5]

-

Fragment B (Middle): This central tert-leucine residue appears crucial for maintaining the compound's conformation and activity, and modifications are generally not well-tolerated.

-

Fragment C (C-terminus): The olefin bond in this N-methylvinylogous valine residue is believed to provide conformational rigidity, which is important for proper orientation and binding to tubulin.[8]

These synthetic efforts have produced analogs like HTI-286 and E7974, which not only retain the potent in vitro activity of the parent compound but also show strong efficacy in MDR cancer models and improved in vivo performance.[1][4] HTI-286 advanced to clinical trials for non-small cell lung cancer.[9]

Quantitative Data: Biological Activity

The potency of hemiasterlin and its synthetic analogs has been quantified across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness.

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| Hemiasterlin (1) | Various | - | sub-nanomolar | [9][10] |

| HTI-286 (Taltobulin) | Various | Panel of tumor cell lines | ~ 2 - 5 | [4] |

| E7974 | Various | Wide variety of human cancer cells | sub-nanomolar to low nanomolar | [1] |

| Tubulysin D | Various | - | 0.01 - 10 | [13] |

| Vinblastine | - | - | - | [1] |

| Paclitaxel | - | - | - | [4] |

Note: IC₅₀ values can vary based on the specific assay conditions and cell lines used.[15] Hemiasterlin and its analogs consistently demonstrate greater potency than established anticancer drugs like Taxol and vincristine.[3] Notably, analogs like HTI-286 and E7974 retain their high potency against cell lines that overexpress P-glycoprotein, conferring a significant advantage over other tubulin inhibitors like the taxanes.[1][4]

Experimental Protocols

The characterization of hemiasterlin and its analogs relies on a suite of standardized in vitro assays.

In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of a compound on the polymerization of purified tubulin.

Methodology:

-

Preparation: Purified bovine brain tubulin is suspended in a glutamate-based polymerization buffer (e.g., 100 mM PIPES, pH 6.9, 2 mM MgCl₂, 1 mM EGTA) and kept on ice.

-

Reaction Mixture: The tubulin solution is mixed with GTP (1 mM final concentration) and the test compound (e.g., hemiasterlin analog) at various concentrations in a 96-well plate. Paclitaxel (stabilizer) and vinblastine (destabilizer) serve as positive controls, while DMSO is the vehicle control.

-

Initiation and Monitoring: The plate is transferred to a spectrophotometer pre-warmed to 37°C. The polymerization of tubulin into microtubules causes an increase in light scattering, which is monitored by measuring the absorbance (optical density) at 340 nm over time (e.g., every 30 seconds for 60 minutes).

-

Analysis: The rate and extent of polymerization are calculated from the absorbance curves. The IC₅₀ value is determined as the compound concentration that inhibits tubulin polymerization by 50% compared to the DMSO control.[1][2]

Cell Viability (Cytotoxicity) Assay

Objective: To measure the concentration-dependent cytotoxic effect of a compound on cancer cell lines.

Methodology:

-

Cell Plating: Human cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of the test compound is prepared. The cell culture medium is replaced with medium containing the test compound at various concentrations. Control wells receive medium with DMSO vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement: After incubation, cell viability is assessed using a colorimetric or fluorometric reagent such as MTT, SRB, or resazurin, which measures metabolic activity. The absorbance or fluorescence is read using a plate reader.

-

Data Analysis: The readings are normalized to the control wells to determine the percentage of cell viability. The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.[11]

Caption: A typical workflow for a cell viability/cytotoxicity assay.

Immunofluorescence Staining for Microtubule and Spindle Morphology

Objective: To visually assess the effects of a compound on the microtubule network and mitotic spindle formation.

Methodology:

-

Cell Culture: Cells are grown on glass coverslips in a petri dish. They are then treated with the test compound at its approximate IC₅₀ concentration for a duration sufficient to induce mitotic arrest (e.g., 18-24 hours).

-

Fixation and Permeabilization: Cells are washed with PBS, fixed with a solution like 4% paraformaldehyde, and then permeabilized with a detergent such as 0.1% Triton X-100 to allow antibody access.

-

Staining:

-

Microtubules: The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Chromosomes: DNA is counterstained with a fluorescent dye like DAPI or Hoechst 33342.

-

-

Mounting and Imaging: The coverslips are mounted onto microscope slides with an anti-fade mounting medium.

-

Analysis: The slides are examined using a fluorescence microscope. Cells are scored for mitotic index and analyzed for spindle abnormalities. Hemiasterlin-treated cells typically exhibit abnormal mitotic spindles, such as monopolar or multipolar spindles, and disorganized chromosomes.[2][12]

Conclusion and Future Directions

The journey from the discovery of hemiasterlin in marine sponges to the development of clinically evaluated synthetic analogs like taltobulin (HTI-286) represents a triumph of natural product chemistry and medicinal chemistry.[6][7] These compounds are exceptionally potent inhibitors of tubulin polymerization with a distinct advantage in overcoming multidrug resistance.[4] The detailed structure-activity relationship has provided a clear roadmap for designing novel analogs with improved therapeutic properties.[3][16][17]

Future research continues to focus on leveraging the potent cytotoxicity of the hemiasterlin pharmacophore. A particularly promising area is its use as a payload in antibody-drug conjugates (ADCs).[9][10][18] By attaching a hemiasterlin analog to a monoclonal antibody that targets a tumor-specific antigen, the cytotoxic agent can be delivered directly to cancer cells, potentially maximizing efficacy while minimizing systemic toxicity.[11][13] The continued exploration of this remarkable natural product and its derivatives holds significant promise for the future of targeted cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Anticancer agents from unique natural products sources | UBC Chemistry [chem.ubc.ca]

- 7. researchgate.net [researchgate.net]

- 8. Hemiasterlin analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 10. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic peptides hemiasterlin, hemiasterlin A and hemiasterlin B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]

- 14. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (formerly known as HTI-286) is a potent, synthetic tripeptide analogue of the marine natural product hemiasterlin (B1673049). As an antimicrotubule agent, it has demonstrated significant preclinical activity against a broad spectrum of human tumor cell lines, including those exhibiting multidrug resistance. This technical guide provides a comprehensive overview of the mechanism of action of Taltobulin and its related compounds, detailing its interaction with tubulin, the downstream cellular consequences, and its efficacy in preclinical models. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including mitosis, intracellular transport, and maintenance of cell structure.[1] Their dynamic nature makes them a prime target for anticancer drug development. Taltobulin emerges as a significant player in this field, demonstrating potent inhibition of tubulin polymerization.[2][3] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein (P-gp)-mediated multidrug resistance, a common mechanism of resistance to other microtubule-targeting agents like taxanes and Vinca (B1221190) alkaloids.[2][4]

Mechanism of Action

Inhibition of Tubulin Polymerization

Taltobulin exerts its primary effect by directly inhibiting the polymerization of tubulin into microtubules.[2][5] It binds to the Vinca-peptide site on β-tubulin, a site also targeted by other natural products like vinblastine (B1199706) and dolastatins.[2][6] This binding disrupts the normal dynamics of microtubule assembly and disassembly, leading to a net depolymerization of microtubules at stoichiometric concentrations.[3][5] This disruption of the microtubule network is a critical first step in the cascade of events leading to cell death.

Mitotic Arrest

The disruption of microtubule dynamics by Taltobulin has profound effects on cell division. Microtubules are the primary components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis. By inhibiting tubulin polymerization, Taltobulin prevents the formation of a functional mitotic spindle.[2][7] This leads to the activation of the spindle assembly checkpoint, a crucial cellular surveillance mechanism, which in turn causes a cell cycle arrest in the G2/M phase.[8][9] Prolonged mitotic arrest is a common trigger for apoptosis.

Induction of Apoptosis

Sustained mitotic arrest induced by Taltobulin ultimately leads to programmed cell death, or apoptosis.[2][3] The apoptotic signaling cascade initiated by Taltobulin involves the activation of caspases, a family of proteases that execute the apoptotic program. While the precise upstream signaling events are not fully elucidated for Taltobulin specifically, microtubule-disrupting agents, in general, are known to activate the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria, a key event in the activation of initiator caspase-9.[10][11] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[12][13]

Signaling Pathway and Experimental Workflow Diagrams

Quantitative Data

In Vitro Cytotoxicity

Taltobulin has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines with a mean IC50 of 2.5 ± 2.1 nM.[2][3][14]

| Cell Line | Tumor Type | IC50 (nM)[14] |

| CCRF-CEM | Leukemia | 0.2 ± 0.03 |

| 1A9 | Ovarian | 0.6 ± 0.1 |

| A549 | NSCLC | 1.1 ± 0.5 |

| NCI-H1299 | NSCLC | 6.8 ± 6.1 |

| MX-1W | Breast | 1.8 ± 0.6 |

| MCF-7 | Breast | 7.3 ± 2.3 |

| HCT-116 | Colon | 0.7 ± 0.2 |

| DLD-1 | Colon | 1.1 ± 0.4 |

| Colo205 | Colon | 1.5 ± 0.6 |

| KM20 | Colon | 1.8 ± 0.6 |

| SW620 | Colon | 3.6 ± 0.8 |

| S1 | Colon | 3.7 ± 2.0 |

| HCT-15 | Colon | 4.2 ± 2.5 |

| Moser | Colon | 5.3 ± 4.1 |

| A375 | Melanoma | 1.1 ± 0.8 |

| Lox | Melanoma | 1.4 ± 0.6 |

| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |

| Hepatic Tumor Lines (Mean) | Liver | 2 ± 1[15] |

In Vivo Efficacy

Taltobulin has shown significant tumor growth inhibition in various human tumor xenograft models in mice.

| Tumor Model | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |

| Lox Melanoma | 3 mg/kg, p.o., days 1, 5, 9 | 97.3 ± 2.5 (on day 14) | [14] |

| KB-3-1 Epidermoid | 3 mg/kg, p.o., days 1, 8, 16 | 82 (on day 22) | [14] |

| KB-8-5 (P-gp overexpressing) | 1.6 mg/kg, i.v., days 1, 5, 9 | 84 (on day 14) | [9] |

Experimental Protocols

Tubulin Polymerization Assay (Spectrophotometric Method)

This protocol is a general method and should be optimized for specific experimental conditions.

-

Reagents: Purified tubulin protein (>99% pure), General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP solution (10 mM), glycerol, Taltobulin stock solution (in DMSO), and a positive control (e.g., nocodazole).

-

Procedure:

-

Prepare a tubulin polymerization reaction mix on ice containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Add various concentrations of Taltobulin or vehicle control (DMSO) to a pre-warmed 96-well plate.

-

Initiate the polymerization by adding the cold tubulin polymerization mix to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis: The increase in absorbance reflects the extent of tubulin polymerization. Plot absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the maximum polymer mass for each condition.[16][17]

Cell Viability/Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the assay period and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Taltobulin or vehicle control for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the Taltobulin concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide Staining)

-

Cell Treatment: Treat cells with various concentrations of Taltobulin or vehicle control for a defined period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect fluorescence data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][18][19]

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with Taltobulin or vehicle control for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Add 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[12][20][21]

Immunofluorescence Staining of Microtubules

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with Taltobulin or vehicle control.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the microtubule network using a fluorescence microscope.[15][16][17]

Related Compounds and Structure-Activity Relationship (SAR)

Taltobulin is a synthetic analogue of hemiasterlin, a natural tripeptide. Structure-activity relationship (SAR) studies on hemiasterlin analogues have revealed key structural features necessary for their potent antimicrotubule activity.[14][22] Modifications to the three amino acid residues (A, B, and C) have been explored to optimize potency and pharmacological properties. For instance, the N-terminal amino acid (A) has been shown to tolerate various aromatic rings, with meta-substituted phenyl rings showing comparable activity to Taltobulin.[2] The extensive methylation present in the core tripeptide is thought to protect against proteolysis and maintain a preferred bioactive conformation.[14] Another potent analogue identified through in vivo studies is HTI-042.[23] The development of these analogues provides a deeper understanding of the pharmacophore required for potent tubulin inhibition and offers opportunities for the design of new anticancer agents.

Conclusion

Taltobulin is a promising antimicrotubule agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization. Its ability to overcome P-glycoprotein-mediated multidrug resistance distinguishes it from many currently used chemotherapeutics. The potent in vitro and in vivo activity, coupled with a growing understanding of its structure-activity relationships, underscores the potential of Taltobulin and related compounds as valuable candidates for further cancer drug development. This technical guide provides a foundational understanding of Taltobulin's mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of this important class of molecules.

References

- 1. Structural insight into the inhibition of tubulin by vinca domain peptide ligands | EMBO Reports [link.springer.com]

- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Portico [access.portico.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Identification of Novel Tau-Tubulin Kinase 2 Inhibitors Using Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 19. Mitotic spindle assembly and γ-tubulin localisation depend on the integral nuclear membrane protein Samp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Natural products which interact with tubulin in the vinca domain: maytansine, rhizoxin, phomopsin A, dolastatins 10 and 15 and halichondrin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Intravesical chemotherapy of high-grade bladder cancer with HTI-286, a synthetic analogue of the marine sponge product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

The Intricate Dance of Structure and Activity: A Deep Dive into Hemiasterlin Analogs as Potent Antimitotic Agents

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) of hemiasterlin (B1673049) analogs. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a comprehensive resource for the ongoing development of this promising class of anticancer compounds.

Introduction: Hemiasterlin, a Marine Marvel Against Cancer

Hemiasterlin, a tripeptide of natural origin isolated from marine sponges, has emerged as a potent antimitotic agent with significant potential in oncology.[1] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis.[2][3] The inherent potency and unique mechanism of hemiasterlin have spurred extensive research into the synthesis and evaluation of its analogs, aiming to enhance efficacy, improve pharmacokinetic properties, and overcome challenges such as multidrug resistance.[3][4] This guide delves into the critical structural modifications of hemiasterlin analogs and their profound impact on biological activity.

The Core Structure: A Tripartite Pharmacophore

The hemiasterlin molecule is composed of three key amino acid residues, designated as the A, B, and C segments, each playing a crucial role in its biological activity.[5] Understanding the contribution of each segment is fundamental to deciphering the SAR of its analogs.

-

Segment A (N-terminus): Typically a highly methylated amino acid, this segment is critical for potent activity. Modifications in this region, such as the replacement of the indole (B1671886) ring with a phenyl group, have led to the development of highly potent analogs like taltobulin (B1684106) (HTI-286).[3][5]

-

Segment B (Middle Amino Acid): This central residue contributes to the overall conformation of the molecule.

-

Segment C (C-terminus): This segment, often containing an unusual amino acid, is also essential for the molecule's interaction with tubulin.

Structure-Activity Relationship: A Quantitative Analysis

The potency of hemiasterlin analogs is exquisitely sensitive to structural modifications. The following tables summarize the quantitative data from various studies, providing a clear comparison of the antimitotic and cytotoxic activities of key analogs. The IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

| Compound | Modification Highlights | Antimitotic Activity (IC50, nM) | Cytotoxicity (IC50, nM) | Reference |

| Hemiasterlin (1) | Natural Product | 1.3 | 1.8 | [6] |

| SPA110 (8) | Phenyl group in Segment A | 1.1 | 1.1 | [6] |

| HTI-286 (Taltobulin) | Phenyl group in Segment A | Mean IC50 = 2.5 ± 2.1 | - | [4] |

| Analog with meta-substituted phenyl in Segment A | Meta-substitution on phenyl ring | Comparable to HTI-286 | Comparable to HTI-286 | [7] |

| BF65 | Novel derivative | Potent in low nanomolar range | Potent in low nanomolar range | [1] |

| BF78 | Novel derivative | Potent in low nanomolar range | Potent in low nanomolar range | [1] |

Table 1: Antimitotic and Cytotoxic Activity of Key Hemiasterlin Analogs.

Experimental Protocols: Methodologies for Evaluation

The biological evaluation of hemiasterlin analogs relies on a set of standardized in vitro assays. The following are detailed protocols for the key experiments cited in the literature.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules from tubulin dimers.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

-

GTP solution (10 mM)

-

Test compounds (hemiasterlin analogs) and control inhibitors (e.g., colchicine)

-

96-well, clear-bottom microplates

-

Temperature-controlled spectrophotometer

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

-

Prepare a working stock of GTP (1 mM) in General Tubulin Buffer.

-

Prepare serial dilutions of the test compounds in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

-

-

Reaction Setup (on ice):

-

In a 96-well plate, add 10 µL of the test compound dilutions or vehicle control.

-

Prepare the tubulin polymerization mix by combining the tubulin solution, GTP, and glycerol to achieve final concentrations of approximately 3 mg/mL tubulin, 1 mM GTP, and 10% glycerol.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

-

Data Acquisition:

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time for each concentration of the test compound.

-

Determine the rate of polymerization and the extent of polymerization at steady state.

-

Calculate the IC50 value for the inhibition of tubulin polymerization.

-

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (hemiasterlin analogs)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours in the CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability versus the compound concentration and determine the IC50 value.

-

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Figure 1: Mechanism of Action of Hemiasterlin Analogs

Figure 2: Experimental Workflow for SAR Studies

Conclusion and Future Directions

The structure-activity relationship of hemiasterlin analogs is a rich and complex field that continues to yield promising candidates for cancer therapy. The data clearly indicates that modifications to the N-terminal 'A' segment can lead to analogs with sub-nanomolar potency. Future research should focus on further exploring the chemical space around all three segments of the hemiasterlin pharmacophore. The development of analogs with improved solubility, metabolic stability, and the ability to overcome multidrug resistance remains a key objective. The detailed protocols and SAR data presented in this whitepaper provide a solid foundation for these future endeavors, paving the way for the next generation of hemiasterlin-based anticancer drugs.

References

- 1. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antimitotic/cytotoxic activity of hemiasterlin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and activity of novel analogs of hemiasterlin as inhibitors of tubulin polymerization: modification of the A segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. abscience.com.tw [abscience.com.tw]

Methodological & Application

Synthesis of Taltobulin: An Application Note and Protocol for Researchers

For Immediate Release

This document provides detailed application notes and a comprehensive protocol for the synthesis of Taltobulin, a potent antimitotic agent, from its racemic intermediate, (Rac)-Taltobulin intermediate-1. This methodology is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Taltobulin (also known as HTI-286 or SPA-110) is a synthetic analog of the marine natural product hemiasterlin.[1][2][3] It exhibits significant potential as an anticancer agent due to its ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[4][5][6] A key advantage of Taltobulin is its efficacy against multidrug-resistant cancer cell lines, a significant challenge in current chemotherapy regimens. The synthesis described herein utilizes a convergent and efficient route, starting from a racemic intermediate, which is particularly valuable for producing Taltobulin and its analogs for further investigation.

I. Overview of the Synthetic Strategy

The synthesis of Taltobulin from this compound is achieved through a convergent synthetic approach. This strategy involves the coupling of two key fragments: the racemic N-terminal amino acid derivative, (Rac)-N,β,β-trimethyl-L-phenylalanine, and a chiral C-terminal fragment. This coupling reaction yields a mixture of diastereomers, which are subsequently separated to isolate the desired (S,S,S)-epimer, Taltobulin.

This approach offers a more concise route to Taltobulin compared to a fully stereoselective synthesis, as it allows for the use of a readily accessible racemic starting material. The crucial step in this protocol is the efficient separation of the diastereomeric products, which is accomplished using reverse-phase high-performance liquid chromatography (RP-HPLC).

II. Experimental Protocol

This protocol details the peptide coupling of this compound with the subsequent chiral fragment, followed by the purification of the resulting diastereomers to yield Taltobulin.

Materials and Reagents

-

This compound ((Rac)-N,β,β-trimethyl-L-phenylalanine)

-

Chiral C-terminal fragment (e.g., N-((1S,2E)-3-carboxy-1-isopropylbut-2-enyl)-N,3-dimethyl-L-valinamide)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column

-

Lyophilizer (optional)

Procedure

Step 1: Peptide Coupling

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2.5 equivalents) to the solution and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the chiral C-terminal fragment (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of the C-terminal fragment to the activated this compound solution.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Work-up and Extraction

-

Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude diastereomeric mixture of Taltobulin.

Step 3: Diastereomer Separation by RP-HPLC

-

Prepare a suitable mobile phase for RP-HPLC. A common system consists of a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Dissolve the crude diastereomeric mixture in a minimal amount of the mobile phase (or a compatible solvent like DMF or ACN).

-

Purify the diastereomers using a preparative RP-HPLC system equipped with a C18 column. The two diastereomers, (R,S,S)-Taltobulin and (S,S,S)-Taltobulin, should elute as distinct peaks.

-

Collect the fractions corresponding to the desired (S,S,S)-Taltobulin peak.

-

Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to yield pure Taltobulin as a trifluoroacetate (B77799) salt.

III. Data Presentation

The following table summarizes the expected materials and representative outcomes for the synthesis of Taltobulin from its racemic intermediate.

| Parameter | Value | Notes |

| Starting Materials | ||

| This compound | 1.0 eq | |

| Chiral C-terminal fragment | 1.0 eq | |

| HATU | 1.1 eq | Coupling agent |

| DIPEA | 2.5 eq | Base |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF | |

| Temperature | Room Temperature | |

| Reaction Time | 4-6 hours | |

| Purification | ||

| Method | Preparative RP-HPLC | C18 column |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA (gradient) | |

| Product | ||

| Compound | Taltobulin ((S,S,S)-epimer) | TFA salt |

| Representative Yield | 35-45% (after purification) | Yields can vary based on scale and purification efficiency. |

| Purity | >98% | Determined by analytical HPLC. |

IV. Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of Taltobulin from this compound.

Caption: Workflow for the synthesis of Taltobulin.

Mechanism of Action: Microtubule Disruption

Taltobulin exerts its potent anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

References

- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 2. N,beta,beta-Trimethyl-L-phenylalanyl-N-((1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl)-N,3-dimethyl-L-valinamide | C27H43N3O4 | CID 6918637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of (Rac)-Taltobulin Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Taltobulin intermediate-1, chemically known as N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine, is a key building block in the synthesis of Taltobulin (HTI-286), a potent synthetic antimicrotubule agent. As a crucial precursor, the purity of this intermediate is paramount to ensure the successful synthesis and efficacy of the final active pharmaceutical ingredient. These application notes provide detailed protocols for the purification of this compound, drawing from established methods for analogous N-Boc protected amino acids. The primary purification strategies involve direct crystallization/precipitation and silica (B1680970) gel chromatography.

Key Purification Principles

The purification of this compound, a non-polar, N-Boc protected amino acid, leverages its solubility characteristics. Typically, after synthesis, the crude product exists as an oil or a semi-solid. Purification is achieved by:

-

Liquid-Liquid Extraction: To remove aqueous-soluble impurities.

-

Crystallization/Precipitation: By treating the crude oil with non-polar solvents to induce solidification, leaving more soluble impurities behind.

-

Silica Gel Chromatography: To separate the target compound from closely related impurities based on polarity.

Data Presentation

Table 1: Purification Methodologies and Expected Outcomes

| Purification Method | Key Solvents | Expected Purity | Typical Yield Range | Notes |

| Crystallization / Precipitation | Ethyl Acetate (B1210297) (Extraction), Hexane (B92381)/Pentane (B18724) (Precipitation) | >95% | 75-90% | A straightforward and scalable method suitable for initial purification. Purity is dependent on the impurity profile of the crude material. |

| Silica Gel Chromatography | Ethyl Acetate / Petroleum Ether (Eluent) | >98% | 60-80% | Recommended for achieving high purity, especially when closely related impurities are present. The yield may be lower due to losses on the stationary phase. |

Experimental Protocols

Protocol 1: Purification by Crystallization/Precipitation

This protocol is adapted from established procedures for the purification of N-Boc protected amino acids and is suitable for large-scale purification.

1. Materials:

- Crude this compound (as an oil or semi-solid)

- Ethyl Acetate (EtOAc)

- Saturated aqueous sodium bicarbonate solution (NaHCO₃)

- 1 M Hydrochloric Acid (HCl) or Potassium Hydrogen Sulfate (KHSO₄) solution

- Brine (saturated aqueous NaCl solution)

- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

- Hexane or Pentane

- Rotary evaporator

- Separatory funnel

- Glassware (beakers, flasks)

2. Procedure:

- Dissolution and Extraction: Dissolve the crude this compound in ethyl acetate. Transfer the solution to a separatory funnel.

- Aqueous Wash: Wash the organic layer sequentially with:

- 1 M HCl to remove any unreacted starting amine.

- Saturated aqueous NaHCO₃ solution to remove any acidic impurities.

- Brine to reduce the water content in the organic layer.

- Drying: Dry the ethyl acetate layer over anhydrous MgSO₄ or Na₂SO₄.

- Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will typically yield a yellowish oil. It is crucial to remove all volatile solvents.

- Precipitation/Crystallization: To the resulting oil, add a small volume of hexane or pentane and stir vigorously. If the product does not solidify, scratching the inside of the flask with a glass rod at the solvent-air interface may induce crystallization.

- Slurrying and Isolation: Gradually add more hexane or pentane to form a slurry. Continue stirring for 1-2 hours to ensure complete precipitation.

- Filtration and Drying: Collect the white solid by filtration, wash with cold hexane or pentane, and dry under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Chromatography

This method is ideal for obtaining highly pure material, for instance, for analytical standard preparation or when crystallization fails to remove specific impurities.

1. Materials:

- Crude this compound

- Silica Gel (230-400 mesh)

- Ethyl Acetate (EtOAc)

- Petroleum Ether (or Hexane)

- Thin Layer Chromatography (TLC) plates and chamber

- Glass chromatography column

- Glassware

2. Procedure:

- Slurry Preparation: Prepare a slurry of silica gel in petroleum ether and pack it into a glass chromatography column.

- Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica with the adsorbed product onto the top of the column.

- Elution: Elute the column with a mixture of ethyl acetate and petroleum ether. A typical starting gradient is 1:10 (EtOAc:Petroleum Ether). The polarity can be gradually increased as needed.

- Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. The desired product is typically UV active.

- Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure using a rotary evaporator to yield the purified this compound as a solid or oil. If an oil is obtained, it can be solidified by trituration with hexane as described in Protocol 1.

Mandatory Visualizations

Caption: Workflow for the purification of this compound.

Caption: Synthetic context of this compound purification.

Application Notes and Protocols for the Conjugation of Taltobulin to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin, a potent synthetic analog of the tripeptide hemiasterlin, is an anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[][2][3][4] Its high cytotoxicity makes it an excellent candidate payload for antibody-drug conjugates (ADCs), a class of targeted therapeutics designed to selectively deliver potent drugs to cancer cells while minimizing systemic toxicity.[5] This document provides a detailed protocol for the conjugation of Taltobulin to monoclonal antibodies (mAbs), covering the synthesis of a Taltobulin-linker conjugate, antibody modification, the conjugation reaction, and the purification and characterization of the resulting Taltobulin-ADC.

The protocol described herein utilizes a cysteine-based conjugation strategy with a cleavable maleimide-containing linker, specifically the maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-VC-PABC) linker. This linker is designed to be stable in circulation and cleaved by the lysosomal enzyme cathepsin B, which is often overexpressed in the tumor microenvironment, ensuring targeted release of the Taltobulin payload.[6][7]

Chemical Structures and Properties

A summary of the key components involved in the conjugation protocol is provided below.

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Key Functional Groups for Conjugation |

| Taltobulin | C₂₇H₄₃N₃O₄ | 473.65 | Carboxylic acid, Secondary amine |

| Monoclonal Antibody (human IgG1) | N/A | ~150,000 | Interchain disulfide bonds (for reduction to thiols) |